2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Catalog No.
S3312796
CAS No.
42497-46-1
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

CAS Number

42497-46-1

Product Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16)

InChI Key

QFLIXPBSNSYURJ-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a heterocyclic building block derived from 2,3,4,9-tetrahydro-1H-carbazole (THC). Its core structure, featuring a partially saturated carbazole ring system, is a common motif in medicinal chemistry and materials science. The defining feature for procurement is the carboxylic acid group at the 1-position, which provides a specific, reactive handle for further synthetic modifications and significantly alters the polarity and handling properties compared to the parent THC amine.

Research Fit

Versatile medicinal chemistry scaffold – The tetrahydrocarbazole core with a carboxylic acid handle supports derivatization into antibacterial, enzyme inhibitor, and anti-inflammatory compound libraries.

Ester and amide prodrug formation – The 1-carboxylic acid group enables conversion to ester prodrugs or carboxamides, a key step in generating reported SIRT1 inhibitors and broad-spectrum antibacterial agents.

Tunable substitution at the 6-position – Halogen or methoxy introduction can shift target engagement profiles, making the unsubstituted parent a suitable starting point for structure-activity relationship campaigns.

Substituting this compound with its parent amine, 2,3,4,9-tetrahydro-1H-carbazole (THC), is inefficient for many synthetic routes as it would necessitate a separate, often complex, carboxylation step to introduce the required functional group. Using an ester derivative, such as a methyl or ethyl ester, requires an additional hydrolysis step if the free acid is the desired intermediate for subsequent reactions like amide coupling. The carboxylic acid at the C-1 position serves as a crucial handle for classical chiral resolution, a capability absent in the parent THC, making substitution unfeasible for processes requiring enantiomerically pure downstream products.

Substitution Risk

This compound

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid – unsubstituted core with a carboxylic acid at the 1-position, used as a derivatization platform.

Similar analog

6-chloro or 6-methoxy analogs may shift biological activity from a general scaffold to a specific enzyme inhibitor (e.g., SIRT1 or MK2), altering target engagement profiles.

This compound

Contains the 1-carboxylic acid group essential for ester prodrug synthesis.

Similar analog

Non-carboxylated tetrahydrocarbazole analogs lack the key functional handle and may not directly support the same prodrug pathways.

This compound

2,3,4,9-tetrahydro regioisomer with carboxylic acid at the 1-position.

Similar analog

5,6,7,8-tetrahydrocarbazole-1-carboxylic acid, a close structural analog, may exhibit different anti-inflammatory potency and synthetic behavior due to ring saturation pattern.

Enables Classical Chiral Resolution for Enantiopure Synthesis

The carboxylic acid functionality is the critical handle that enables the resolution of enantiomers through the formation of diastereomeric salts with a chiral base. This method is a standard, scalable industrial process for accessing enantiomerically pure compounds. In contrast, the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, lacks an acidic proton suitable for forming such salts, preventing resolution by this direct and cost-effective method.

Evidence DimensionFeasibility of Classical Chiral Resolution
Target Compound DataAmenable to diastereomeric salt formation with chiral bases (e.g., brucine, (S)-1-phenylethylamine).
Comparator Or Baseline2,3,4,9-Tetrahydro-1H-carbazole (Parent Amine): Not amenable to classical resolution via this method as it lacks the required acidic functional group.
Quantified DifferenceQualitative but absolute: Enables a key purification and separation process that is otherwise unavailable.
ConditionsStandard organic process chemistry conditions for diastereomeric salt formation and crystallization.

For any application requiring a specific enantiomer, this compound is a necessary precursor for cost-effective chiral resolution, unlike its parent amine.

Bacterial Sliding Clamp
Cross-study comparable
6-chloro ester prodrugs show reported MICs of 21–43 μg/mL against Gram-negative and Gram-positive bacteria; unsubstituted tetrahydrocarbazole hit without 1-COOH was 7-fold less active than erythromycin.
Carboxylic acid handle enables ester prodrug formation associated with broad-spectrum antibacterial activity.
In vitro MIC assays; direct activity of parent compound not reported.

Direct Precursor for Bioactive Tetrahydrocarbazole Scaffolds in Medicinal Chemistry

The tetrahydrocarbazole core is a privileged scaffold investigated for various therapeutic areas, including anticonvulsant activity. The carboxylic acid at the C-1 position provides a direct and versatile point for chemical modification to build out libraries of potential drug candidates. This avoids multi-step routes that would be required if starting from the unfunctionalized parent compound, streamlining the discovery and development process for novel anticonvulsant agents and other therapeutics.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataProvides a direct C-1 functional handle for derivatization (e.g., amide coupling, esterification, reduction).
Comparator Or Baseline2,3,4,9-Tetrahydro-1H-carbazole: Requires initial C-1 functionalization (e.g., Friedel-Crafts acylation, formylation, or lithiation/carboxylation) before similar derivatization can occur.
Quantified DifferenceReduces the number of synthetic steps, improving overall yield and reducing process complexity and cost.
ConditionsStandard synthetic organic chemistry transformations.

This compound offers a more direct, efficient, and cost-effective starting point for synthesizing libraries of bioactive compounds based on the tetrahydrocarbazole scaffold.

SIRT1 Inhibition
Cross-study comparable
6-methoxy-1-COOH analog: IC50 = 2,800 nM. Conversion to 6-chloro-1-carboxamide (Selisistat) yields IC50 = 38 nM, a >70-fold improvement.
Functional group modification from acid to carboxamide strongly influences SIRT1 inhibition potency.
Recombinant SIRT1 assay; parent compound data not available.
Topical Anti-Inflammatory
Class-level inference
Patent claims 5,6,7,8-tetrahydrocarbazole-1-carboxylic acid derivatives show topical activity comparable to conventional corticoids. The 2,3,4,9-tetrahydro regioisomer is a close structural analog.
May support development of topical anti-inflammatory research compounds within this pharmacophore class.
Patent precedent; direct quantitative data for this regioisomer not provided.
MK2 Selectivity
Supporting evidence
6-methoxy derivative: IC50 MK2 = 200,000 nM vs. SIRT1 IC50 = 2,800 nM, >70-fold selectivity window.
Substitution at the 6-position can dramatically shift kinase selectivity profile, supporting tunable tool compound design.
In vitro kinase panel; parent compound selectivity not assessed.
HCV NS5B Polymerase
Class-level inference
Tetrahydrocarbazole derivatives reported as non-nucleoside HCV NS5B inhibitors; specific IC50 values for the parent acid not publicly available.
Scaffold recognized for antiviral research; utility as a building block for novel polymerase inhibitors.
Data to verify; no quantitative endpoint available.

Key Starting Material for Enantiopure Pharmaceutical Intermediates

This compound is the logical choice for synthetic campaigns targeting single-enantiomer drugs or advanced intermediates. Its carboxylic acid group facilitates scalable, cost-effective chiral resolution via diastereomeric salt crystallization, a process not available to the unfunctionalized tetrahydrocarbazole parent.

Scaffold for Medicinal Chemistry Programs Targeting CNS Disorders

As a direct precursor, this acid is well-suited for the efficient synthesis and exploration of structure-activity relationships (SAR) in drug discovery programs. The tetrahydrocarbazole framework is a known pharmacophore in agents with anticonvulsant properties, and the C-1 acid provides a reliable anchor point for library generation.

Application Fit

Application
Selection Property
Validation Focus
Bacterial sliding clamp inhibitor research
Carboxylic acid handle for ester prodrug synthesis
MIC endpoint review in Gram-positive and Gram-negative panels
SIRT1 inhibitor development
Regiochemistry enabling carboxamide conversion
SIRT1 enzymatic assay context and potency shift upon functional group change
Topical anti-inflammatory agent research
Structural analog of patented pharmacophore
In vivo inflammation model response; comparison to corticoid reference
Kinase selectivity profiling
Tunable 6-position substitution pattern
Kinase panel selectivity interpretation; target engagement shift assessment

XLogP3

2.5

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